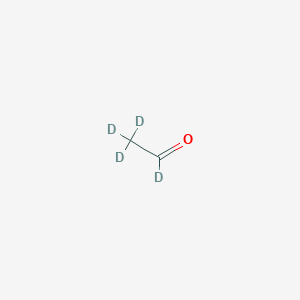

Acétaldéhyde-d4

Vue d'ensemble

Description

2H4Acetaldehyde, also known as 2H4-acetaldehyde, is an organic compound that is a derivative of acetaldehyde. It is an important building block for many synthetic processes, particularly in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a reagent in the synthesis of many natural products. 2H4-acetaldehyde can be synthesized in a variety of ways, including from acetaldehyde itself, from ethylene, and from ethylene oxide. It has a wide range of applications in the laboratory, and is used in a range of biochemical and physiological studies.

Applications De Recherche Scientifique

Étalon interne pour les méthodes analytiques

L'acétaldéhyde-d4 est couramment utilisé comme étalon interne en chimie analytique pour garantir la précision et l'exactitude de la quantification des alcools et de leurs produits d'oxydation. Ceci est crucial dans des domaines tels que la criminalistique et les sciences de la vie .

Étude de l'oxydation des boissons alcoolisées

La recherche a montré que l'this compound peut se former dans les boissons alcoolisées et autres produits de consommation contenant de l'éthanol en raison de longs temps de stockage. Sa formation et sa réactivité sont étudiées pour comprendre les changements chimiques qui se produisent au fil du temps .

Analyse des échantillons environnementaux et alimentaires

L'this compound joue un rôle dans le développement de méthodes analytiques pour déterminer et contrôler les aldéhydes dans les échantillons environnementaux et alimentaires, ce qui est important pour comprendre leurs sources, leur toxicité et leurs effets sur la santé humaine .

Recherche sur les adduits de l'ADN

Le composé est utilisé dans l'étude des adduits de l'ADN, tels que la N2-éthyl-2'-désoxyguanosine (Et-dG), qui sont générés à partir de l'acétaldéhyde. Il aide à obtenir des étalons internes isotopiques pour l'analyse par chromatographie en phase liquide-spectrométrie de masse (LC-MS) .

Analyse quantitative des neurotransmetteurs

En neurosciences, l'this compound est utilisé pour la dérivatisation de neurotransmetteurs comme la noradrénaline afin d'améliorer la chromatographie, la sensibilité et la stabilité lors de l'analyse quantitative .

Analyse de la vapeur de cigarette électronique

Le composé a été utilisé pour développer de nouvelles méthodes analytiques pour l'analyse directe des composés carbonylés dans les liquides vaporisés provenant de cigarettes électroniques, contribuant à l'étude de leurs impacts potentiels sur la santé .

Safety and Hazards

(2H4)Acetaldehyde is classified as a flammable liquid and vapor. It can cause serious eye irritation, respiratory irritation, and is suspected of causing genetic defects. It is also classified as a potential carcinogen . It can cause irritation to the eyes, nose, and throat, and can lead to dermatitis, conjunctivitis, cough, central nervous system depression, and delayed pulmonary edema .

Mécanisme D'action

Target of Action

Acetaldehyde-d4, also known as 1,2,2,2-tetradeuterioethanone, primarily targets the enzyme aldehyde dehydrogenase . This enzyme is responsible for the metabolism of acetaldehyde, a compound that naturally occurs in the body .

Mode of Action

The mode of action of Acetaldehyde-d4 involves its interaction with its primary target, aldehyde dehydrogenase. Consumption of certain substances, such as disulfiram, inhibits aldehyde dehydrogenase, causing acetaldehyde to build up in the body . This buildup of acetaldehyde results in various physiological changes, including flushing, systemic vasodilation, respiratory difficulties, nausea, hypotension, and other symptoms .

Biochemical Pathways

Acetaldehyde-d4 is involved in the metabolic pathway of alcohol. When alcohol is ingested, it is first converted into acetaldehyde by the enzyme alcohol dehydrogenase. Acetaldehyde is then further metabolized by aldehyde dehydrogenase into acetate . In the presence of substances that inhibit aldehyde dehydrogenase, such as disulfiram, acetaldehyde accumulates in the body .

Pharmacokinetics

It is known that the compound has a boiling point of 21°c and a melting point of -125°c . It is stored at a temperature of -20°C . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The accumulation of acetaldehyde in the body due to the action of Acetaldehyde-d4 can lead to a complex of highly unpleasant symptoms, referred to as the disulfiram-alcohol reaction . This reaction is proportional to the dosage of both disulfiram and alcohol .

Action Environment

The action, efficacy, and stability of Acetaldehyde-d4 can be influenced by various environmental factors. For instance, the compound’s vapor pressure is 14.05 psi at 20°C , and its autoignition temperature is 347°F . These properties suggest that the compound’s action may be affected by temperature and pressure conditions. Furthermore, the compound’s action can also be influenced by the presence of other substances in the body, such as alcohol and disulfiram .

Analyse Biochimique

Biochemical Properties

Acetaldehyde-d4 plays a role in biochemical reactions similar to its non-deuterated counterpart, acetaldehyde . It interacts with enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which are involved in the metabolism of alcohol . These enzymes catalyze the oxidation of ethanol to acetaldehyde and further to acetic acid . The presence of deuterium atoms in Acetaldehyde-d4 may influence these interactions, potentially affecting the rate of these reactions .

Cellular Effects

The effects of Acetaldehyde-d4 on cells are expected to be similar to those of acetaldehyde. Acetaldehyde has been shown to cause cytotoxicity, increase reactive oxygen species (ROS) levels, and induce DNA damage in cells . It is reasonable to assume that Acetaldehyde-d4 could have similar effects, although the presence of deuterium atoms may modulate these effects .

Molecular Mechanism

The molecular mechanism of action of Acetaldehyde-d4 is likely to involve its interactions with biomolecules, similar to acetaldehyde. Acetaldehyde can form adducts with DNA and proteins, leading to mutations and altered protein function . Acetaldehyde-d4, with its deuterium atoms, might exhibit similar behavior, potentially leading to changes in gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of Acetaldehyde-d4 at different dosages in animal models have not been extensively studied. Studies on acetaldehyde have shown dose-dependent effects, including toxic effects at high doses . It is plausible that Acetaldehyde-d4 could exhibit similar dose-dependent effects, although the presence of deuterium atoms may influence its toxicity profile .

Metabolic Pathways

Acetaldehyde-d4 is likely to be involved in similar metabolic pathways as acetaldehyde. Acetaldehyde is an intermediate in the metabolism of ethanol, where it is oxidized to acetic acid, which is then converted to acetyl-CoA and enters the tricarboxylic acid cycle . Acetaldehyde-d4 could potentially follow a similar metabolic pathway .

Transport and Distribution

The transport and distribution of Acetaldehyde-d4 within cells and tissues are not well-characterized. Given its small size and similarity to acetaldehyde, it is likely to be able to diffuse across cell membranes . The presence of deuterium atoms may influence its distribution and accumulation within cells .

Subcellular Localization

Based on the properties of acetaldehyde, it can be inferred that Acetaldehyde-d4 may be found throughout the cell due to its small size and ability to cross biological membranes .

Propriétés

IUPAC Name |

1,2,2,2-tetradeuterioethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O/c1-2-3/h2H,1H3/i1D3,2D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKHGUXGNUITLKF-MZCSYVLQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C(=O)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167531 | |

| Record name | (2H4)Acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

48.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1632-89-9 | |

| Record name | Acetaldehyde-1,2,2,2-d4 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1632-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2H4)Acetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001632899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2H4)Acetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [2H4]acetaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.129 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

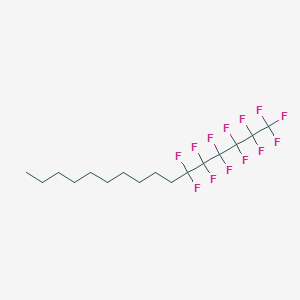

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-](/img/structure/B137852.png)

![[5-(6-Chloropurin-9-yl)-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B137862.png)